molecular formula C10H5F4NO B1394577 2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile CAS No. 1263063-11-1

2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

Cat. No. B1394577
M. Wt: 231.15 g/mol
InChI Key: SBDZNEOOJAUVSK-UHFFFAOYSA-N
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Description

2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is a chemical compound with the CAS Number: 1263063-11-1. It has a molecular weight of 231.15 . The IUPAC name for this compound is 2-fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5F4NO/c11-8(5-15)9(16)6-2-1-3-7(4-6)10(12,13)14/h1-4,8H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored under inert gas at 4°C .

Scientific Research Applications

  • Chemistry and Material Science : The compound is involved in the synthesis of novel materials. For instance, it contributes to the creation of polymers with high thermal stability and ultrahigh glass-transition temperatures, making these polymers suitable for applications requiring resistance to high temperatures (Huang, Liaw, Chang, Han, & Huang, 2007).

  • Electrochemistry : It plays a role in the development of safe electrolytes for lithium-ion batteries. Electrolytes containing derivatives of this compound demonstrate improved safety and wettability, along with high conductivity and superior electrochemical performance (Liu, Fang, Shi, Luo, Yang, & Hirano, 2016).

  • Organic Synthesis : The compound is used in the synthesis of various organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. Its derivatives are employed in creating fluorinated and trifluoromethylated aromatic compounds, which are valuable in these industries (Grushin, 2010).

  • Optical Applications : It is utilized in the creation of transparent and flexible films, which have no absorption in the visible light spectrum. This indicates potential applications in optical materials, particularly in areas where transparency is crucial (Huang, Liaw, Chang, Han, & Huang, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO/c11-8(5-15)9(16)6-2-1-3-7(4-6)10(12,13)14/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDZNEOOJAUVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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